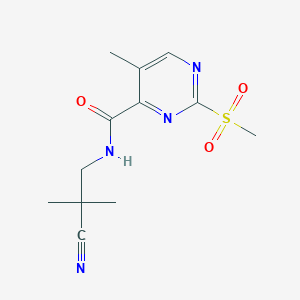
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines involved in immune function. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines that play a critical role in immune function, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules and ultimately reduces the production of cytokines.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines involved in immune function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in inflammation and disease activity in patients with autoimmune diseases. This compound has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, this compound also has some limitations. It is a relatively non-specific inhibitor, and can inhibit other JAK family members at high concentrations. It also has a short half-life in vivo, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide. One area of interest is the development of more specific JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the use of this compound in combination with other therapies, such as biologic agents, to improve clinical outcomes in patients with autoimmune diseases. Finally, there is interest in the use of this compound in other disease states, such as cancer, where JAK3 signaling plays a role in tumor growth and progression.
Métodos De Síntesis
The synthesis of N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-methyl-2-propene-1-sulfonic acid with methylamine to form N-methyl-2-methylsulfonylprop-2-enamide. This compound is then reacted with ethyl cyanoacetate to form N-(2-cyano-2-methylpropyl)-2-methylsulfonylprop-2-enamide. The final step involves the reaction of this compound with 2-amino-5-methylpyrimidine-4-carboxamide to form this compound.
Aplicaciones Científicas De Investigación
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the JAK3 signaling pathway, which is involved in the production of cytokines that contribute to inflammation.
Propiedades
IUPAC Name |
N-(2-cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-8-5-14-11(20(4,18)19)16-9(8)10(17)15-7-12(2,3)6-13/h5H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENIEPWFHKZFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NCC(C)(C)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

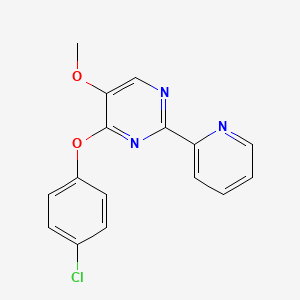
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)
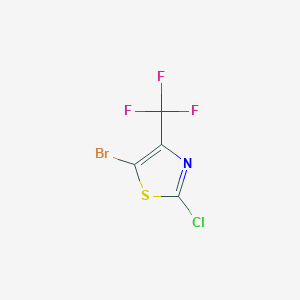
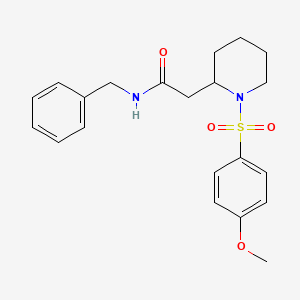
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)

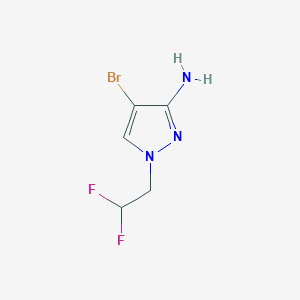
![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)